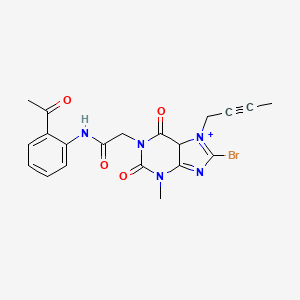
Linagliptin impurity KH-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-acetylphenylamine and a purine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions might vary from room temperature to elevated temperatures, and the use of inert atmospheres might be necessary to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Acetylphenyl)-2-(7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- N-(2-Acetylphenyl)-2-(8-bromo-7-(prop-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Uniqueness
N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and but-2-yn-1-yl groups. These structural features might confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H19BrN5O4+ |
|---|---|
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
N-(2-acetylphenyl)-2-(8-bromo-7-but-2-ynyl-3-methyl-2,6-dioxo-5H-purin-7-ium-1-yl)acetamide |
InChI |
InChI=1S/C20H18BrN5O4/c1-4-5-10-25-16-17(23-19(25)21)24(3)20(30)26(18(16)29)11-15(28)22-14-9-7-6-8-13(14)12(2)27/h6-9,16H,10-11H2,1-3H3/p+1 |
InChI-Schlüssel |
LURLSZZBZCRQIL-UHFFFAOYSA-O |
Kanonische SMILES |
CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
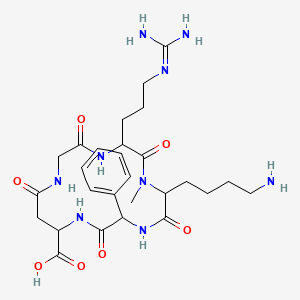

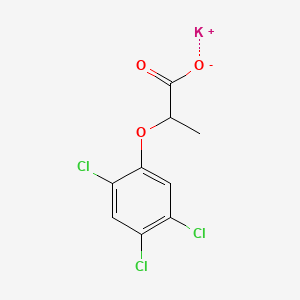
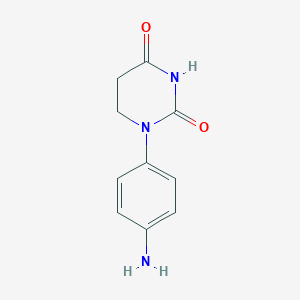
![methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
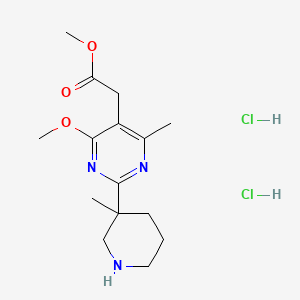
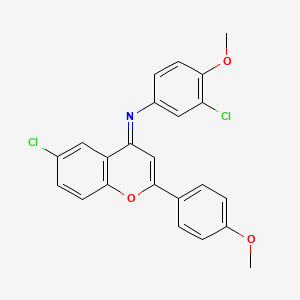

![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
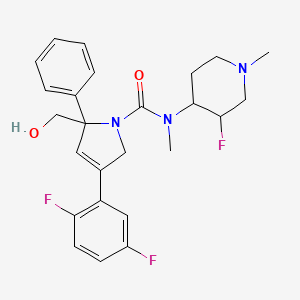

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)
